1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-methoxycarbonyl-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-8(2)4-9(5-8,6(10)11)7(12)13-3/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
MQNVVFYTKUTCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Hydrolysis and Esterification of Cyclobutane Dicarboxylates
A common approach involves starting from dimethyl or diethyl 2,2-dimethylcyclobutane-1,1-dicarboxylate derivatives. Controlled hydrolysis and selective esterification yield the monoester-monoacid target compound.
- Begin with 2,2-dimethylcyclobutane-1,1-dicarboxylate.
- Partial hydrolysis under acidic or basic conditions to selectively convert one ester group to the carboxylic acid.
- Esterification of the remaining acid group with methanol under acidic catalysis to form the methoxycarbonyl group.
- Purification by crystallization or chromatography.
This method benefits from commercially available starting materials and relatively mild reaction conditions.
Acid-Catalyzed Hydrolysis of Diesters
According to a patent describing related cyclobutane carboxylic acids, hydrolysis of diesters such as 3,4-octane-2,2-dimethyl dicarboxylate in concentrated hydrochloric acid at elevated temperature (around 100 °C) for extended periods (45-55 hours) effectively yields cyclobutane carboxylic acids with high purity.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Hydrolysis | 20% HCl, 100 °C, 45-55 hours stirring | Conversion of diester to acid | 49-73 |
| Workup | Cooling, filtration, ether extraction, drying | Isolation of acid product |
This method is advantageous for its simplicity and use of inexpensive reagents, making it suitable for scale-up production.
Multi-Step Synthesis via Cyclobutane Intermediates
More complex synthetic routes involve:
- Preparation of cyclobutane intermediates such as 3-dichloroacetone derivatives.
- Formation of dioxolane intermediates by reaction with ethylene glycol.
- Subsequent hydrolysis and functional group transformations to install the methoxycarbonyl and carboxylic acid groups.
These routes often require:
- Use of protective groups.
- Controlled ring closure and opening steps.
- Use of reagents such as triphenylphosphine, methyl iodide, butyllithium, and epoxides for functionalization.
While more labor-intensive, these methods provide access to stereochemically defined isomers and allow for structural modifications.
Ring-Opening and Functionalization Approaches
Some literature reports the use of nucleophilic ring-opening reactions on bicyclic intermediates (e.g., oxabicyclo compounds) followed by hydrolysis to yield substituted cyclobutane carboxylic acids. This approach can be adapted to introduce methoxycarbonyl groups by subsequent esterification or direct substitution reactions.
Summary Table of Preparation Methods
Research Findings and Considerations
- The acid-catalyzed hydrolysis method is well-documented for producing cyclobutane carboxylic acids with good yield and purity, suitable for industrial application.
- Multi-step synthesis involving organolithium reagents and epoxides allows for precise control over substitution patterns but requires strict temperature control and inert atmosphere techniques.
- Stereochemistry of the product can vary depending on the synthetic route; some methods yield mixtures of cis/trans isomers, which may require further separation.
- The methoxycarbonyl group introduction is typically achieved via esterification or by using methyl esters as starting materials, ensuring the functional groups are correctly positioned on the cyclobutane ring.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may be used in the study of enzyme-substrate interactions and as a model compound for understanding biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing pathways related to metabolism and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Cyclobutane Core
1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic Acid
- Substituents : Hydroxymethyl (-CH₂OH) and carboxylic acid at position 1; two methyl groups at position 3.
- Molecular Weight : 166.18 g/mol .
- Key Differences : The hydroxymethyl group increases hydrophilicity but reduces stability compared to the methoxycarbonyl group in the target compound. This analog is more prone to oxidation and less lipophilic, limiting its membrane permeability .
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid
- Substituents : 3-Chlorophenyl (aromatic) and carboxylic acid at position 1; methyl at position 3.
- Molecular Weight : 224.69 g/mol .
- However, steric hindrance from the phenyl group may reduce synthetic flexibility compared to the target compound .
1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)
- Substituents: Amino (-NH₂) and fluorine (-F) at positions 1 and 3, respectively.
- Molecular Weight : 149.13 g/mol .
- Key Differences: FACBC is a fluorine-18-labeled amino acid analog used in positron emission tomography (PET) imaging. Unlike the target compound, its amino group enables active transport into cells via amino acid transporters, while fluorine enhances metabolic stability .
Ring Size and Functional Group Comparisons
3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
- Structure : Cyclohexane ring with methoxycarbonyl and carboxylic acid groups.
- Key Differences : The cyclohexane ring reduces strain, increasing stability but decreasing reactivity. This compound is less reactive in ester hydrolysis compared to the strained cyclobutane analog .
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid
Biological Activity
1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid (CAS No. 1889978-96-4) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C9H14O4
- Molecular Weight : 186.21 g/mol
- IUPAC Name : 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- CAS Number : 1889978-96-4
Insecticidal Activity
The compound's structural features suggest potential insecticidal activity. Research on structurally related compounds has demonstrated larvicidal effects against mosquito vectors such as Aedes aegypti, which is responsible for transmitting diseases like dengue and Zika virus. The mechanism often involves disrupting the insect's hormonal balance or interfering with essential metabolic pathways.
Case Study 1: Insecticidal Evaluation
In a study evaluating the larvicidal activity of various cyclobutane derivatives against Aedes aegypti, it was found that certain structural modifications led to enhanced toxicity. The study reported LC50 values for effective compounds ranging from 10 to 30 μM, indicating significant potential for further development as insecticides .
Case Study 2: Antimicrobial Screening
A screening of related cyclobutane derivatives revealed that some exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with methoxycarbonyl substitutions showed minimum inhibitory concentrations (MIC) as low as 50 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | LC50/IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Larvicidal | 28.9 ± 5.6 | |
| Compound B | Antibacterial | 50 | |
| Compound C | Antifungal | 40 |
Research Findings
- Toxicity Assessment : Preliminary toxicity assessments indicate that while some derivatives exhibit potent biological activities, they also necessitate thorough toxicity evaluations to ensure safety in potential applications.
- Pharmacological Potential : The unique structural characteristics of 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid may allow for the development of new pharmacological agents targeting specific pathways in microbial or insect physiology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
